molecular formula C5H2Cl3NO2S B12867391 3,5-Dichloropyridine-4-sulfonyl chloride

3,5-Dichloropyridine-4-sulfonyl chloride

Cat. No.: B12867391
M. Wt: 246.5 g/mol
InChI Key: HPTODNQVZVQHGQ-UHFFFAOYSA-N
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Chemical Reactions Analysis

3,5-Dichloropyridine-4-sulfonyl chloride undergoes various types of chemical reactions, including:

Common reagents used in these reactions include thionyl chloride, sulfuryl chloride, and various nucleophiles. The major products formed depend on the type of reaction and the reagents used .

Mechanism of Action

The mechanism of action of 3,5-Dichloropyridine-4-sulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This leads to the formation of sulfonamide, sulfonate ester, or other derivatives depending on the nucleophile involved . The molecular targets and pathways depend on the specific application and the nature of the nucleophile reacting with the compound .

Properties

Molecular Formula

C5H2Cl3NO2S

Molecular Weight

246.5 g/mol

IUPAC Name

3,5-dichloropyridine-4-sulfonyl chloride

InChI

InChI=1S/C5H2Cl3NO2S/c6-3-1-9-2-4(7)5(3)12(8,10)11/h1-2H

InChI Key

HPTODNQVZVQHGQ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=C(C=N1)Cl)S(=O)(=O)Cl)Cl

Origin of Product

United States

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